molecular formula C7H11BrN2 B13075678 Benzylhydrazine hydrobromide

Benzylhydrazine hydrobromide

Cat. No.: B13075678
M. Wt: 203.08 g/mol
InChI Key: AWIZSLZTIVYUTF-UHFFFAOYSA-N
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Description

Benzylhydrazine hydrobromide is a chemical compound with the molecular formula C7H11BrN2. It is a hydrazine derivative, characterized by the presence of a benzyl group attached to the hydrazine moiety. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylhydrazine hydrobromide can be synthesized through the reaction of benzyl chloride with hydrazine hydrate in the presence of hydrobromic acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where benzyl chloride and hydrazine hydrate are reacted in the presence of hydrobromic acid. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form benzyl azide or benzyl nitrile.

    Reduction: It can be reduced to form benzylamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Benzyl azide, benzyl nitrile.

    Reduction: Benzylamine.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzylhydrazine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzylhydrazine hydrobromide involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming covalent bonds with the active sites. This interaction can lead to the inhibition of enzyme activity, which is useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

  • Benzylhydrazine dihydrochloride
  • Phenylhydrazine
  • 4-Methoxyphenylhydrazine hydrochloride

Comparison: Benzylhydrazine hydrobromide is unique due to its specific reactivity and the presence of the hydrobromide salt, which can influence its solubility and reactivity compared to other hydrazine derivatives. For example, benzylhydrazine dihydrochloride has similar reactivity but different solubility properties due to the presence of chloride ions instead of bromide ions .

Properties

Molecular Formula

C7H11BrN2

Molecular Weight

203.08 g/mol

IUPAC Name

benzylhydrazine;hydrobromide

InChI

InChI=1S/C7H10N2.BrH/c8-9-6-7-4-2-1-3-5-7;/h1-5,9H,6,8H2;1H

InChI Key

AWIZSLZTIVYUTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNN.Br

Origin of Product

United States

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